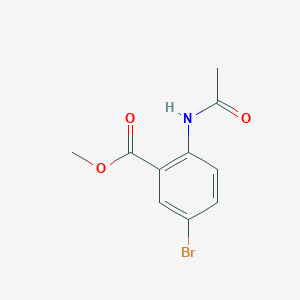![molecular formula C10H15NO B144804 1-[(2R)-2-Ethynylazepan-1-yl]ethanone CAS No. 128960-05-4](/img/structure/B144804.png)
1-[(2R)-2-Ethynylazepan-1-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2R)-2-Ethynylazepan-1-yl]ethanone, also known as EAE, is a chemical compound that has been used in scientific research for a variety of purposes.
Aplicaciones Científicas De Investigación
1-[(2R)-2-Ethynylazepan-1-yl]ethanone has been used in a variety of scientific research applications, including as a tool for studying the role of GABA receptors in the brain. It has also been used to investigate the effects of GABAergic drugs on the central nervous system, as well as to study the pharmacology of GABA receptors.
Mecanismo De Acción
1-[(2R)-2-Ethynylazepan-1-yl]ethanone acts as a selective and potent antagonist of the GABA receptor. It binds to the receptor and blocks the action of GABA, which is an inhibitory neurotransmitter in the brain. This results in an increase in neuronal excitability and can lead to seizures and other neurological effects.
Biochemical and Physiological Effects
1-[(2R)-2-Ethynylazepan-1-yl]ethanone has been shown to have a variety of biochemical and physiological effects, including the induction of seizures and convulsions in animals. It has also been shown to increase the release of dopamine in the brain, which may be related to its effects on the GABA receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(2R)-2-Ethynylazepan-1-yl]ethanone is a useful tool for studying the role of GABA receptors in the brain and for investigating the effects of GABAergic drugs. However, its use is limited by its potential toxicity and the fact that it can induce seizures in animals. It is also important to use appropriate safety precautions when working with this compound.
Direcciones Futuras
There are many potential future directions for research involving 1-[(2R)-2-Ethynylazepan-1-yl]ethanone. One area of interest is the development of new drugs that target the GABA receptor and that may have therapeutic applications in the treatment of neurological disorders. Another area of interest is the investigation of the role of GABA receptors in the development and progression of various diseases, including epilepsy and Parkinson's disease.
In conclusion, 1-[(2R)-2-Ethynylazepan-1-yl]ethanone is a chemical compound that has been used in scientific research for a variety of purposes. Its use as a tool for studying the role of GABA receptors in the brain has provided valuable insights into the pharmacology of these receptors and their potential as therapeutic targets. While there are limitations to its use, the potential future directions for research involving 1-[(2R)-2-Ethynylazepan-1-yl]ethanone are numerous and exciting.
Métodos De Síntesis
The synthesis of 1-[(2R)-2-Ethynylazepan-1-yl]ethanone involves the reaction of 2-aminooct-6-ynoic acid with acetic anhydride to form the corresponding N-acetyl derivative. This product is then treated with sodium hydride and 2-bromoethanol to yield 1-[(2R)-2-Ethynylazepan-1-yl]ethanone.
Propiedades
Número CAS |
128960-05-4 |
|---|---|
Nombre del producto |
1-[(2R)-2-Ethynylazepan-1-yl]ethanone |
Fórmula molecular |
C10H15NO |
Peso molecular |
165.23 g/mol |
Nombre IUPAC |
1-[(2R)-2-ethynylazepan-1-yl]ethanone |
InChI |
InChI=1S/C10H15NO/c1-3-10-7-5-4-6-8-11(10)9(2)12/h1,10H,4-8H2,2H3/t10-/m0/s1 |
Clave InChI |
ZCWSFIIJZBUQQQ-JTQLQIEISA-N |
SMILES isomérico |
CC(=O)N1CCCCC[C@@H]1C#C |
SMILES |
CC(=O)N1CCCCCC1C#C |
SMILES canónico |
CC(=O)N1CCCCCC1C#C |
Sinónimos |
1H-Azepine, 1-acetyl-2-ethynylhexahydro-, (R)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



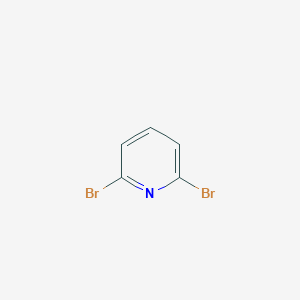
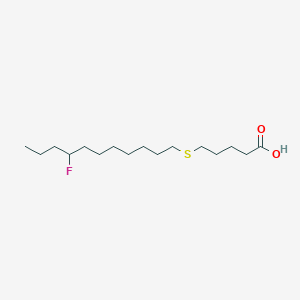

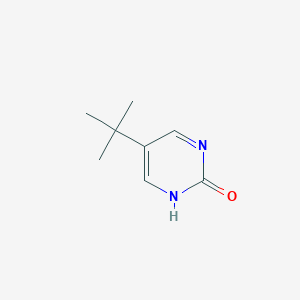
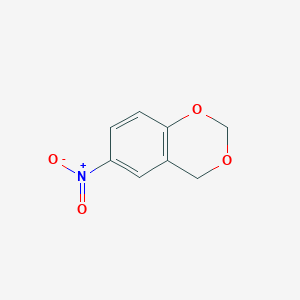
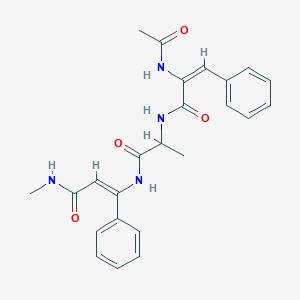
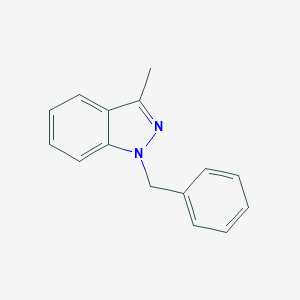

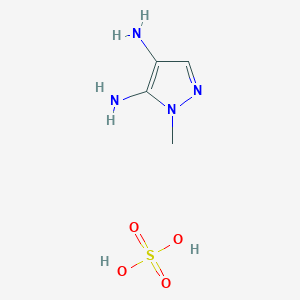
![N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B144751.png)

